2-(4-Fluorophenoxy)-4-(trifluoromethyl)benzaldehyde
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(4-fluorophenoxy)-4-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F4O2/c15-11-3-5-12(6-4-11)20-13-7-10(14(16,17)18)2-1-9(13)8-19/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOBLWVVEHPOSJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=CC(=C2)C(F)(F)F)C=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-Fluorophenoxy)-4-(trifluoromethyl)benzaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features, including fluorine and trifluoromethyl groups, suggest it may interact with biological targets in distinctive ways.
The compound can be characterized by its molecular formula and its IUPAC name, which reflects its complex substitution pattern. The presence of electron-withdrawing groups like trifluoromethyl enhances its electrophilic character, which can influence its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Studies suggest that the trifluoromethyl group may facilitate hydrogen bonding and other interactions with target proteins, enhancing the compound's efficacy as an inhibitor in biochemical pathways .
Enzyme Inhibition Studies
Recent research has focused on the inhibitory effects of this compound on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), both of which are crucial for neurotransmission. In vitro studies have reported IC50 values ranging from 46.8 to 137.7 µM for AChE inhibition, indicating moderate activity compared to standard inhibitors . The compound's structural modifications significantly influence its inhibitory potency, with the presence of electronegative substituents enhancing activity.
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| This compound | AChE | 46.8 - 137.7 |
| Comparative Compound A | AChE | 19.1 - 881.1 |
| Comparative Compound B | BuChE | >100 |
Antimicrobial Activity
In addition to cholinesterase inhibition, this compound has shown promise in antimicrobial applications. Studies indicate that derivatives containing similar structural motifs exhibit significant activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus. The mechanism likely involves disruption of bacterial cell wall synthesis or function due to the compound's lipophilicity and ability to penetrate bacterial membranes .
Case Studies
- Anticancer Activity : A study exploring various hydrazone derivatives derived from benzaldehydes indicated that compounds with a similar structure exhibited cytotoxic effects against breast cancer cell lines (MCF-7). The introduction of electron-withdrawing groups like trifluoromethyl was associated with enhanced cytotoxicity .
- Neuroprotective Effects : Another investigation into compounds with similar substitutions reported neuroprotective effects in models of neurodegenerative diseases, suggesting that the inhibition of cholinesterases could provide therapeutic benefits in conditions like Alzheimer's disease .
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals due to its ability to undergo various chemical transformations such as oxidation, reduction, and substitution reactions. For example, it can be converted into derivatives like 2-(4-Fluorophenoxy)benzoic acid or 2-(4-Fluorophenoxy)benzyl alcohol through appropriate reaction conditions.
Biological Research
Biochemical Pathways
In biological research, 2-(4-Fluorophenoxy)-4-(trifluoromethyl)benzaldehyde is employed to study biochemical pathways and enzyme interactions. Its aldehyde functional group allows it to form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This property makes it a valuable tool for investigating enzyme kinetics and mechanisms.
Therapeutic Potential
Research indicates that derivatives of this compound may exhibit various biological activities, including:
- Anticonvulsant Activity : Some studies suggest potential anticonvulsant properties beneficial for epilepsy treatment.
- Antitubercular Activity : Preliminary findings indicate efficacy against tuberculosis.
- Anticancer Properties : The compound's derivatives have shown promise in selectively targeting cancer cell lines while sparing normal cells.
- Antimicrobial Effects : Initial studies suggest antimicrobial activity that could aid in treating infections.
Industrial Applications
Material Development
In the industrial sector, this compound is utilized in developing new materials and chemical processes. Its unique properties allow for the formulation of advanced materials with specific characteristics suitable for various applications.
Case Study 1: Anticancer Research
A study investigated the anticancer properties of derivatives of this compound against various cancer cell lines. The results indicated that certain derivatives selectively inhibited the growth of cancer cells while maintaining minimal toxicity to normal cells. This selectivity is attributed to the compound's ability to interact with specific molecular targets involved in cancer cell proliferation.
Case Study 2: Antitubercular Activity
Another research effort focused on evaluating the antitubercular activity of this compound. In vitro tests demonstrated that specific derivatives exhibited significant inhibitory effects against Mycobacterium tuberculosis, suggesting potential for developing new antitubercular agents.
Summary Table of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anticonvulsant | Potential efficacy in epilepsy treatment | |
| Antitubercular | Significant inhibitory effects against tuberculosis | |
| Anticancer | Selective targeting of cancer cell lines | |
| Antimicrobial | Initial findings suggest antimicrobial properties |
Preparation Methods
Trifluoromethyl Group Installation
Key Insight : Pd-mediated routes offer higher purity but require costly catalysts. SbF3 fluorination is scalable but generates HF byproducts needing specialized handling.
Phenoxy Group Coupling
Key Insight : Microwave-assisted reactions drastically reduce time but risk aldehyde oxidation. SNAr in aqueous media simplifies workup but suffers from hydrolysis side reactions.
Optimization of Aldehyde Protection-Deprotection
The aldehyde’s reactivity necessitates protection during harsh reactions:
Acetal Protection
Oxime Intermediate Utilization
As demonstrated in CN109438282B , converting the aldehyde to an oxime (NH2OH·HCl, NaOH, H2O, 0–20°C) stabilizes the structure during phenoxy coupling. Subsequent acid hydrolysis (H2SO4, 80°C) regenerates the aldehyde with 89% recovery.
Industrial-Scale Considerations
Cost-Benefit Analysis
-
Catalyst Recycling : Pd catalysts from formylation steps are magnetically recovered and reused for 5 cycles with <5% activity loss.
-
Waste Streams : HF byproducts in fluorination require neutralization with Ca(OH)2, generating CaF2 sludge (≈1.2 kg per kg product).
Emerging Methodologies
Q & A
Q. What are the common synthetic routes for 2-(4-fluorophenoxy)-4-(trifluoromethyl)benzaldehyde, and how can reaction conditions be optimized for yield?
Methodological Answer: The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) between 4-fluoro-3-nitrobenzaldehyde derivatives and 4-(trifluoromethyl)phenol under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) . Optimization may involve:
- Catalyst selection : PdCl₂(PPh₃)₂ improves coupling efficiency in cross-coupling reactions .
- Solvent effects : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity due to stabilization of intermediates.
- Temperature control : Reflux conditions (e.g., methanol under reflux for 13 hours) are critical for complete conversion .
Q. How is the compound characterized analytically, and what spectral data are critical for confirming its structure?
Methodological Answer: Key characterization methods include:
- NMR spectroscopy : NMR detects fluorine environments (δ ≈ -60 ppm for CF₃, -110 ppm for aromatic F) .
- X-ray crystallography : Resolves steric effects from the trifluoromethyl and fluorophenoxy groups, with bond angles and dihedral angles critical for confirming spatial arrangement .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 298.08) .
Q. What are the primary applications of this compound in organic synthesis?
Methodological Answer: The aldehyde group enables its use as:
- Cross-coupling precursor : For Suzuki-Miyaura reactions to generate biaryl structures .
- Fluorinated probe synthesis : The trifluoromethyl group enhances lipophilicity and metabolic stability in imaging agents .
- Heterocycle formation : Condensation with amines or thioureas yields pyrimidine or thiazole derivatives .
Advanced Research Questions
Q. How do electronic effects of the trifluoromethyl and fluorophenoxy groups influence electrophilic substitution reactions?
Methodological Answer:
- Electron-withdrawing effects : The -CF₃ group deactivates the benzaldehyde ring, directing electrophiles to the meta position relative to the aldehyde.
- Steric hindrance : The fluorophenoxy group creates steric bulk, limiting access to the ortho position. Comparative studies with non-fluorinated analogs (e.g., 4-phenoxybenzaldehyde) show reduced reactivity in Friedel-Crafts alkylation .
Q. How can researchers resolve conflicting spectroscopic data for this compound, particularly in distinguishing regioisomers?
Methodological Answer:
- Isotopic labeling : Use -labeled derivatives to trace carbonyl group positions.
- Computational modeling : Density Functional Theory (DFT) simulations predict and NMR shifts, aiding in regioisomer assignment .
- Crystallographic validation : Single-crystal X-ray structures provide unambiguous confirmation of substitution patterns .
Q. What strategies mitigate side reactions during aldehyde functionalization (e.g., oxidation or over-reduction)?
Methodological Answer:
- Protective groups : Temporary protection of the aldehyde as a dimethyl acetal prevents oxidation during harsh reactions.
- Reduction control : Use selective reducing agents (e.g., NaBH₄/CeCl₃) to avoid over-reduction to benzyl alcohol .
- Inert atmosphere : Conduct reactions under N₂/Ar to prevent aldehyde oxidation to carboxylic acids .
Q. How does the compound’s reactivity compare to structurally similar aldehydes (e.g., 2-fluoro-4-(trifluoromethoxy)benzaldehyde)?
Methodological Answer:
Q. What are the challenges in scaling up its synthesis while maintaining purity for pharmacological studies?
Methodological Answer:
- Purification hurdles : Column chromatography may be impractical; switch to recrystallization (e.g., DMF/EtOH mixtures) .
- Byproduct control : Monitor for dehalogenation products (e.g., 4-(trifluoromethyl)benzaldehyde) via HPLC-MS .
- Batch consistency : Use process analytical technology (PAT) to ensure reproducibility in fluorine-containing intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
